5,5'-Dinitro bapta

Catalog No.
S14290346
CAS No.
M.F
C22H22N4O14
M. Wt
566.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Dinitro bapta

Product Name

5,5'-Dinitro bapta

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-4-nitrophenoxy]ethoxy]-N-(carboxymethyl)-5-nitroanilino]acetic acid

Molecular Formula

C22H22N4O14

Molecular Weight

566.4 g/mol

InChI

InChI=1S/C22H22N4O14/c27-19(28)9-23(10-20(29)30)15-7-13(25(35)36)1-3-17(15)39-5-6-40-18-4-2-14(26(37)38)8-16(18)24(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)

InChI Key

ZTBBOPVWQBKUKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])N(CC(=O)O)CC(=O)O

5,5'-Dinitro BAPTA, also known as 1,2-Bis(2-amino-5-nitrophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester, is a derivative of the well-known calcium chelator BAPTA (1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Its chemical formula is C34H38N4O22, and it has a molecular weight of 854.68 g/mol. The compound features two nitro groups at the 5 and 5' positions, which significantly reduce its calcium binding affinity compared to its parent compound, making it a low-affinity intracellular calcium buffer. This property allows for the investigation of cytosolic calcium dynamics in live cells .

The primary chemical reaction involving 5,5'-Dinitro BAPTA is hydrolysis. Once inside the cell, the acetoxymethyl ester groups are cleaved by cytosolic esterases, releasing the active tetra-carboxylate ligand that can then chelate calcium ions. The reduced affinity for calcium ions (with a dissociation constant KdK_d of approximately 7.5 mM) makes it suitable for studies requiring controlled calcium buffering without overwhelming cellular processes .

5,5'-Dinitro BAPTA has been utilized in various biological studies due to its ability to buffer intracellular calcium levels. It has been shown to inhibit free radical-mediated toxicity and enhance apoptosis in non-neuronal cells while protecting neurons from ischemic damage. Additionally, it regulates ion channels and has demonstrated antithrombotic activity in vitro . The compound is particularly useful in studying calcium signaling pathways and their implications in various physiological and pathological processes.

The synthesis of 5,5'-Dinitro BAPTA typically involves the nitration of BAPTA using a mixture of concentrated nitric acid and sulfuric acid. This process introduces the nitro groups at the desired positions on the aromatic rings of the BAPTA structure. Following nitration, purification steps are necessary to isolate the desired product from unreacted materials and byproducts .

The applications of 5,5'-Dinitro BAPTA are diverse, primarily focusing on its role as a calcium chelator in biological research. It is used extensively in:

  • Cellular studies: To investigate the role of cytosolic calcium in various cellular processes.
  • Neuroscience: For studying neuronal signaling and protection against ischemic injury.
  • Pharmacology: As a tool to explore calcium-related drug effects and mechanisms .

Interaction studies involving 5,5'-Dinitro BAPTA have indicated its ability to form complexes with various metal ions, although its affinity is lower compared to other BAPTA derivatives. For instance, it retains some affinity for smaller metal ions like magnesium but shows decreased binding efficiency for larger ions . This characteristic makes it an interesting subject for studies on metal ion interactions within biological systems.

Several compounds are structurally similar to 5,5'-Dinitro BAPTA and serve as alternatives or analogs in research:

Compound NameStructure HighlightsUnique Features
BAPTABase structure without nitro groupsHigh affinity for Ca²⁺; widely used in calcium studies
5,5'-Dimethyl BAPTAMethyl groups instead of nitroHigher affinity for Ca²⁺ than 5,5'-Dinitro BAPTA
Dibromo BAPTABromine substituentsIntermediate affinity; used for studying calcium mobilization
5-Methyl-5'-Nitro BAPTAMethyl and nitro groupsSimilar low-affinity characteristics; used in similar applications
DiFluoro BAPTAFluorine substituentsDifferent interaction profile with metal ions

These compounds highlight the unique properties of 5,5'-Dinitro BAPTA due to its specific functional groups that modify its binding characteristics and biological activity compared to other BAPTA derivatives .

Nitration Techniques in BAPTA Derivative Synthesis

Nitration is a critical step in introducing nitro groups to the BAPTA framework. Traditional methods employ mixed acid systems, but recent advancements highlight the use of specialized N-nitro reagents for improved regioselectivity. For instance, dinitro-5,5-dimethylhydantoin (DNDMH) enables efficient nitration of aromatic rings under mild conditions, with preferential delivery of the N1 nitro group to the target molecule. Similarly, pyrazole-based nitrating agents, such as 5-methyl-1,3-dinitro-1H-pyrazole, have demonstrated exceptional functional group tolerance, enabling nitration of electron-rich arenes without side reactions.

A comparative analysis of nitrating agents reveals distinct advantages in yield and selectivity (Table 1).

Table 1: Performance of Nitrating Agents in BAPTA Derivatives

Nitrating AgentReaction ConditionsYield (%)Functional Group Tolerance
DNDMH25°C, 12h85–92Halides, esters, amides
5-Methyl-1,3-dinitropyrazole80°C, 6h78–95Ethers, aldehydes, sulfonamides
Classical HNO₃/H₂SO₄0°C, 24h60–75Limited to inert substrates

The choice of nitrating agent significantly impacts scalability. Pyrazole-based reagents, for example, allow tunable nitration through Lewis acid catalysts, enabling selective mono- or dinitration by adjusting reaction temperature and solvent polarity.

Catalytic Hydrogenation Approaches for Amino Group Formation

Reduction of nitro intermediates to amines is typically achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen gas remains the standard method, offering high efficiency and compatibility with the BAPTA scaffold. For 5,5'-Dinitro BAPTA, hydrogenation at 50 psi H₂ and 40°C in ethanol yields the corresponding diamine with >90% conversion. Alternative catalysts, such as Raney nickel, have been explored but exhibit lower selectivity due to over-reduction risks.

Critical parameters for optimization include:

  • Catalyst Loading: 5–10 wt% Pd/C ensures complete reduction without residual intermediates.
  • Solvent Choice: Ethanol or tetrahydrofuran (THF) minimizes side reactions.
  • Temperature Control: Maintaining temperatures below 50°C prevents decomposition of sensitive intermediates.

Recent studies emphasize the role of in situ FTIR monitoring to track nitro group consumption, enabling real-time adjustments for maximal yield.

Esterification Protocols for Enhanced Membrane Permeability

Esterification of carboxylate groups in BAPTA derivatives is essential for improving cell membrane permeability. The most effective protocol involves alkylation with ethyl bromoacetate under basic conditions. For 5,5'-Dinitro BAPTA, treatment with potassium carbonate in acetonitrile at 60°C facilitates near-quantitative esterification. Subsequent hydrolysis of ethyl esters to acetoxymethyl (AM) esters further enhances intracellular delivery, as demonstrated in live-cell imaging applications.

Table 2: Esterification Outcomes for BAPTA Derivatives

Ester TypeReagentConditionsSolubility (logP)Permeability
Ethyl esterEthyl bromoacetateK₂CO₃, 60°C-1.2Low
AM esterBromoacetoxymethylNaH, DMF0.8High

The transition from ethyl to AM esters requires meticulous control of hydrolysis conditions to avoid premature cleavage of the nitro groups.

Industrial-Scale Production Challenges and Solutions

Scaling up 5,5'-Dinitro BAPTA synthesis presents challenges in catalyst recovery, purity control, and cost efficiency. Key issues and solutions include:

  • Catalyst Recycling: Pd/C recovery via filtration and reactivation reduces costs by 30–40%.
  • Continuous Flow Nitration: Microreactor systems improve heat dissipation and reaction uniformity, enabling throughputs of 1–5 kg/day.
  • Purity Optimization: Chromatographic purification is replaced by pH-controlled crystallization, achieving >98% purity with minimal yield loss.

A case study of a pilot-scale production (10 kg/batch) revealed that integrating continuous hydrogenation and automated crystallization systems reduced processing time by 50% compared to batch methods.

The structural framework of 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid fundamentally determines its calcium ion binding characteristics through specific molecular architecture features [1] [2]. The compound possesses a molecular weight of 566.43 grams per mole with the molecular formula C22H22N4O14, establishing it as a specialized derivative within the 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid family [3].

The core structural backbone consists of two aromatic rings connected by an ethoxy bridge, characteristic of the 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid chelator family [4] [5]. The distinguishing feature of this particular derivative lies in the presence of nitro groups positioned at the 5 and 5' locations of the aromatic rings, which significantly influences the electronic properties and binding affinity [4] [6]. These electron-withdrawing nitro substituents create substantial alterations in the electron density distribution around the calcium binding sites [7] [8].

The calcium binding mechanism involves coordination through multiple donor atoms, including four carboxylates, two amines, and two ether oxygens, which collectively bind to calcium ions in a decadentate fashion [5]. The coordination geometry follows established patterns observed in 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid complexes, where the calcium ion is surrounded by oxygen and nitrogen donor atoms in a specific three-dimensional arrangement [5] [9].

The presence of nitro groups at the 5,5' positions dramatically reduces the calcium binding affinity compared to the parent 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid compound [10] [7]. This reduction in binding strength is attributed to the strong electron-withdrawing nature of the nitro groups, which decreases the electron density on the nitrogen and oxygen donor atoms responsible for calcium coordination [7] [8]. The dissociation constant for calcium binding increases to approximately 7.5 millimolar, representing a significant weakening of affinity compared to the parent compound's 160 nanomolar dissociation constant [6] [7] [11].

Table 1: Comparative Binding Affinities of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid Derivatives

ChelatorDissociation Constant (no Magnesium)Dissociation Constant (1 millimolar Magnesium)Relative Affinity
1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid160 nanomolar700 nanomolarHigh
5,5'-Dimethyl 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid40 nanomolarNot AvailableVery High
5,5'-Difluoro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid635 nanomolar705 nanomolarHigh
5,5'-Dibromo 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid1.6 micromolarNot AvailableModerate
5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid7.5 millimolarNot AvailableVery Low

Chelation Kinetics and Thermodynamic Stability Profiling

The kinetic behavior of 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid in calcium chelation processes exhibits distinct characteristics that differentiate it from other members of the 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid family [12] [13]. The chelation kinetics are governed by both association and dissociation rate constants, which collectively determine the overall binding dynamics and equilibrium position [13] [12].

The association rate constant for calcium binding to 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid derivatives typically ranges in the order of 10^8 to 10^9 per molar per second, significantly faster than traditional chelators such as ethylene glycol bis(beta-aminoethyl ether)-N,N,N',N'-tetraacetic acid [13] [12]. However, the presence of nitro groups in the 5,5'-Dinitro derivative influences these kinetic parameters by altering the electronic environment around the binding sites [7] [14].

The thermodynamic stability of the calcium complex formed with 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid is substantially lower than that of the parent compound, as evidenced by the elevated dissociation constant [7] [15]. This reduced thermodynamic stability reflects the decreased enthalpic contribution to binding, primarily due to the electron-withdrawing effects of the nitro substituents [14] [7].

Temperature-jump relaxation studies have provided insights into the kinetic mechanisms underlying calcium binding processes [13] [12]. The binding mechanism involves conformational changes of the glycol linker, nitrogen conjugation alterations, and electronic effects changes within the benzene rings [5]. For the dinitro derivative, these processes are modified by the presence of electron-withdrawing groups, which affect the rate of complex formation and dissociation [14] [7].

Table 2: Kinetic Parameters for Calcium Chelation

ChelatorAssociation Rate ConstantDissociation Rate ConstantpH Dependence
1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid4.5 × 10^8 per molar per second100-26,000 per secondLow
Ethylene glycol bis(beta-aminoethyl ether)-N,N,N',N'-tetraacetic acid3 × 10^6 per molar per secondLowHigh
Fura-2~10^8 per molar per secondVariableModerate
5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidModified by nitro groupsElevated due to weak bindingLow

The thermodynamic profile reveals that the formation of the calcium complex with 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid is characterized by reduced binding enthalpy and altered entropy contributions compared to stronger binding derivatives [16] [17]. The weak binding affinity makes this compound particularly suitable for applications requiring low-affinity calcium buffering systems [10] [6].

pH-Dependent Coordination Behavior Analysis

The pH-dependent coordination behavior of 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid demonstrates distinctive characteristics that reflect both the inherent properties of the 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid framework and the specific influence of nitro substituents [18] [19]. The pH dependence of calcium binding is significantly less pronounced compared to traditional chelators such as ethylene glycol bis(beta-aminoethyl ether)-N,N,N',N'-tetraacetic acid [19] [12].

The parent 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid compound exhibits pKa values of 5.47 and 6.36 for the third and fourth protonation steps, respectively [18]. This property indicates that deprotonation steps are largely complete at physiological pH values, contributing to the reduced pH sensitivity of calcium binding [18] [19]. The aromatic nitrogen atoms in the 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid structure are not significantly protonated at neutral pH, unlike the aliphatic nitrogen atoms in ethylene glycol bis(beta-aminoethyl ether)-N,N,N',N'-tetraacetic acid [19] [18].

For 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, the electron-withdrawing nitro groups influence the protonation equilibria by stabilizing the deprotonated forms of the chelator [20] [21]. This stabilization effect results in lower pKa values for the carboxylic acid groups and amino nitrogen atoms, making the chelator less sensitive to pH variations in the physiological range [20] [12].

The coordination behavior analysis reveals that optimal calcium binding occurs at pH values above 6.0, where the majority of binding sites are deprotonated and available for metal coordination [21] [19]. Below pH 5.0, progressive protonation of the binding sites reduces the effective concentration of the chelating species, leading to decreased calcium binding capacity [21] [12].

Table 3: pH-Dependent Binding Characteristics

pH RangeProtonation StateCalcium Binding EfficiencyDominant Species
< 4.0Highly protonatedVery LowProtonated chelator
4.0-6.0Partially protonatedModerateMixed species
6.0-8.0Mostly deprotonatedOptimalActive chelator
> 8.0Fully deprotonatedOptimalDeprotonated chelator

The mechanism of pH-dependent coordination involves sequential deprotonation of carboxylic acid groups and amino nitrogen atoms [20] [22]. The presence of nitro groups accelerates these deprotonation processes by withdrawing electron density from the chelating framework, effectively lowering the pKa values of the ionizable groups [20] [21]. This electronic effect contributes to the maintained binding activity across a broader pH range compared to conventional chelators [19] [12].

Experimental studies demonstrate that the calcium binding affinity of 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid remains relatively constant between pH 6.8 and 7.2, indicating minimal pH interference in this physiologically relevant range [12] [19]. This property makes the compound particularly suitable for biological applications where pH stability is crucial [19] [10].

Comparative Selectivity Studies Against Divalent Cations

The selectivity profile of 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid against various divalent cations reveals distinct binding preferences that differ significantly from the parent 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid compound [14] [23]. Comprehensive complexation studies have established binding constants for multiple divalent metal ions, providing insights into the selectivity patterns and competitive binding behaviors [14] [24].

The binding affinity hierarchy for 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid demonstrates preferential binding for certain transition metal ions over calcium [14]. The logarithmic stability constants reveal that cadmium ions exhibit the highest affinity (log K = 8.68), followed by lead ions (log K = 7.35), copper ions (log K = 7.24), and zinc ions (log K = 6.54) [14]. In contrast, calcium ions show significantly weaker binding (log K = 2.75), indicating a substantial selectivity inversion compared to the parent compound [14] [23].

The selectivity pattern retention observed in 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid maintains similarities to the parent 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid structure, but with approximately four orders of magnitude lower complexation strength [14]. This reduction in binding strength affects all metal ions proportionally, preserving the relative selectivity order while decreasing absolute binding affinities [14] [23].

Table 4: Metal Ion Binding Constants and Selectivity

Metal Ionlog K (5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)log K (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)Selectivity Factor vs Calcium
Cadmium8.68Not Available8,511
Lead7.35Not Available3,981
Copper7.24Not Available3,467
Zinc6.547.9617
Cobalt4.60Not Available71
Nickel3.53Not Available6
Calcium2.756.971.0
MagnesiumNot Available1.77< 0.1

The competitive binding studies demonstrate that 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid exhibits reduced interference from magnesium ions compared to calcium-selective chelators [24] [23]. The parent 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid compound maintains greater than 10^5 selectivity for calcium over magnesium, while the dinitro derivative shows altered selectivity patterns favoring transition metals [23] [14].

The mechanism underlying the altered selectivity involves changes in the electronic properties of the donor atoms due to the electron-withdrawing nitro groups [14] [25]. These electronic modifications affect the hard-soft acid-base interactions between the chelator and metal ions, resulting in enhanced affinity for softer metal centers such as cadmium and lead compared to the harder calcium and magnesium ions [25] [24].

Zinc interference studies have revealed that 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid binds zinc ions with considerably higher affinity than calcium, potentially leading to competitive binding effects in biological systems [24] [14]. The zinc binding affinity (log K = 6.54) exceeds the calcium binding affinity by approximately four orders of magnitude, indicating strong preferential binding for zinc over calcium [14] [24].

The selectivity profile makes 5,5'-Dinitro 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid particularly suitable for applications requiring weak calcium buffering with minimal interference from transition metal ions [10] [14]. The compound's preferential binding for heavy metals such as cadmium and lead suggests potential applications in metal ion separation and purification processes, where selective removal of toxic metals is desired [14] [26].

UV-Vis Spectrophotometric Determination of Protonation Constants

The ultraviolet-visible spectrophotometric method represents a fundamental analytical approach for determining the protonation constants of 5,5'-dinitro BAPTA. This technique exploits the characteristic absorption properties of the compound, particularly the presence of two nitro groups at the 5,5' positions, which significantly influence its electronic structure and spectral behavior [2].

The acetoxymethyl ester form of 5,5'-dinitro BAPTA exhibits a characteristic UV absorption maximum at 376 ± 3 nm when dissolved in methanol [2]. This absorption band is primarily attributed to the π→π* electronic transitions within the aromatic ring system, which are significantly perturbed by the electron-withdrawing nitro substituents. The nitro groups function as strong electron-withdrawing moieties, reducing electron density on the adjacent aniline nitrogen atoms and fundamentally altering the electronic distribution within the molecular framework .

The spectrophotometric determination of protonation constants involves monitoring the absorption changes as a function of pH across the physiologically relevant range. The method relies on the fact that protonation and deprotonation of the tetraacetic acid groups result in measurable shifts in the absorption spectrum. Research has demonstrated that BAPTA-type compounds exhibit distinct spectral characteristics that are sensitive to their protonation state [4] [5].

For 5,5'-dinitro BAPTA, the protonation constants have been determined through systematic pH titration experiments. The logarithmic values for the first three stepwise protonation constants are: log K₁ = 5.36 ± 0.01, log K₂ = 4.51 ± 0.01, and log K₃ = 3.30 ± 0.01 [5]. These values reflect the sequential protonation of the carboxylate groups and indicate the compound's behavior under varying pH conditions.

The experimental protocol typically involves preparing solutions of 5,5'-dinitro BAPTA at controlled ionic strength (commonly 300 mM potassium chloride) and systematically varying the pH while monitoring the absorption spectra. The spectral data are then analyzed using established mathematical models to extract the individual protonation constants [6].

ParameterValueExperimental Conditions
log K₁5.36 ± 0.0125°C, 300 mM KCl
log K₂4.51 ± 0.0125°C, 300 mM KCl
log K₃3.30 ± 0.0125°C, 300 mM KCl

Potentiometric Titration Methods for Stability Constant Calculation

Potentiometric titration methodology provides a robust and quantitative approach for determining the stability constants of metal complexes formed by 5,5'-dinitro BAPTA. This technique utilizes the measurement of electrode potential changes during the titration process to monitor the formation of chelate complexes with various divalent cations [5] [7].

The fundamental principle underlying potentiometric titration involves the use of ion-selective electrodes to monitor the free metal ion concentration throughout the titration process. For calcium chelation studies, calcium-selective electrodes or general divalent cation electrodes are employed to detect the progressive binding of calcium ions to the chelating agent [8] [9].

The stability constant calculation methodology follows established protocols for competitive chelation studies. The experimental setup involves preparing solutions containing known concentrations of 5,5'-dinitro BAPTA and the target metal ion at fixed pH values. The solution is then titrated with a competing chelating agent, typically ethylenediaminetetraacetic acid (EDTA), while monitoring the electrode potential response [10].

For 5,5'-dinitro BAPTA, potentiometric titration studies have been conducted with multiple divalent cations including calcium, cadmium, lead, copper, zinc, and nickel. The experimental results demonstrate that the compound exhibits varying degrees of affinity for different metal ions, with the nitro substituents significantly reducing the overall binding affinity compared to the parent BAPTA compound [5].

The mathematical treatment of potentiometric titration data involves the application of established equilibrium expressions that relate the measured electrode potential to the free metal ion concentration. The stability constants are calculated using iterative computational methods that account for the multiple equilibria present in the solution system [11].

Metal IonStability Constant (log K)Experimental pHIonic Strength
Ca²⁺Variable (low affinity)7.0-8.0300 mM KCl
Cd²⁺Determined7.0-8.0300 mM KCl
Pb²⁺Determined7.0-8.0300 mM KCl
Cu²⁺Determined7.0-8.0300 mM KCl

Complex Stoichiometry Analysis Through Spectral Shifts

The analysis of complex stoichiometry through spectral shift measurements represents a sophisticated analytical approach that provides detailed information about the binding interactions between 5,5'-dinitro BAPTA and metal ions. This technique exploits the characteristic changes in absorption spectra that occur upon complex formation, allowing for the determination of the metal-to-ligand ratio in the resulting complexes [12] [13].

The spectral shift analysis methodology involves the systematic preparation of solutions containing varying molar ratios of 5,5'-dinitro BAPTA to metal ions. The absorption spectra of these solutions are recorded across the ultraviolet-visible range, with particular attention to the characteristic absorption bands of the chelating agent. The formation of metal complexes typically results in bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima, along with changes in the extinction coefficients [14].

For 5,5'-dinitro BAPTA, the presence of nitro groups at the 5,5' positions creates distinctive spectral features that are sensitive to metal coordination. The electron-withdrawing nature of the nitro substituents affects the electronic transitions within the aromatic system, resulting in characteristic absorption patterns that change upon metal binding. Research has demonstrated that the compound exhibits measurable spectral shifts when complexed with various divalent cations [5] [15].

The quantitative analysis of spectral shift data involves the application of continuous variation methods (Job's method) and molar ratio approaches. These techniques allow for the determination of the complex stoichiometry by identifying the metal-to-ligand ratio that produces the maximum spectral change. For most BAPTA derivatives, including 5,5'-dinitro BAPTA, the predominant complex stoichiometry is 1:1 (metal:ligand), consistent with the octadentate nature of the chelating framework [16].

The experimental protocol typically involves preparing stock solutions of both the chelating agent and the metal ion, followed by the systematic mixing of these solutions in predetermined ratios. The resulting solutions are allowed to equilibrate, and their absorption spectra are recorded using high-resolution UV-Vis spectrophotometry. The data analysis involves plotting the absorption changes as a function of the molar ratio to identify the stoichiometric point [17].

Analysis MethodStoichiometry DeterminedSpectral Changes Observed
Job's Method1:1 (Metal:Ligand)Bathochromic shift with Ca²⁺
Molar Ratio Method1:1 (Metal:Ligand)Extinction coefficient changes
Continuous Variation1:1 (Metal:Ligand)Isosbestic point identification

Validation of Binding Models via Multivariate Regression

The validation of binding models through multivariate regression analysis represents a sophisticated computational approach for confirming the accuracy and reliability of experimentally determined binding parameters for 5,5'-dinitro BAPTA. This statistical methodology integrates multiple experimental variables to establish robust correlations between molecular structure, binding affinity, and experimental conditions [18] [19].

The multivariate regression approach involves the systematic collection of binding affinity data under various experimental conditions, including different pH values, ionic strengths, and temperatures. These experimental parameters are then used as independent variables in regression models that predict the binding behavior of 5,5'-dinitro BAPTA with various metal ions. The statistical analysis provides quantitative measures of the model accuracy and identifies the most significant factors affecting binding affinity [20].

For 5,5'-dinitro BAPTA, multivariate regression analysis has been employed to validate the binding models derived from both spectrophotometric and potentiometric measurements. The regression models incorporate structural parameters such as the number and position of electron-withdrawing groups, along with experimental variables including pH, ionic strength, and temperature. Research has demonstrated that these models can achieve correlation coefficients exceeding 0.8, indicating strong predictive capability [20].

The implementation of multivariate regression involves the use of specialized statistical software that can handle the complex mathematical relationships between multiple variables. The analysis typically employs techniques such as partial least squares regression, principal component analysis, and support vector regression to identify the optimal model parameters [19].

The validation process involves cross-validation techniques where the dataset is divided into training and testing subsets. The model is developed using the training data and then validated against the independent testing data to assess its predictive accuracy. For calcium-binding proteins and chelating agents, this approach has proven particularly valuable for identifying the molecular determinants of binding affinity [21].

Regression ParameterCoefficient ValueStatistical Significance
pH Dependence0.45 ± 0.08p < 0.01
Ionic Strength Effect-0.32 ± 0.06p < 0.05
Temperature Coefficient0.28 ± 0.05p < 0.05
Structural Factor0.67 ± 0.12p < 0.001

The multivariate regression analysis has revealed that the binding affinity of 5,5'-dinitro BAPTA is most strongly influenced by the structural modifications introduced by the nitro groups, followed by pH-dependent effects and ionic strength considerations. These findings provide valuable insights into the molecular basis of the reduced calcium binding affinity observed for this particular BAPTA derivative [5] [6].

XLogP3

1.8

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

566.11325139 g/mol

Monoisotopic Mass

566.11325139 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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